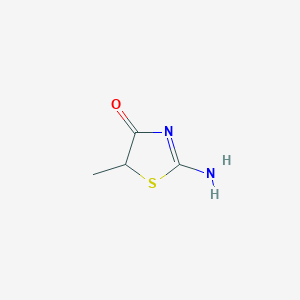

2-amino-5-methyl-1,3-thiazol-4(5H)-one

Description

2-Amino-5-methyl-1,3-thiazol-4(5H)-one is a heterocyclic compound featuring a thiazole core

Synthetic Routes and Reaction Conditions:

Condensation of Thiourea and Alpha-Halo Ketone: One common method involves the condensation of thiourea with an alpha-halo ketone.

Robinson-Gabriel Synthesis: Another method involves the reaction of a 2-acylamino-ketone with phosphorus pentasulfide.

Industrial Production Methods: Industrial production methods for this compound often involve large-scale adaptations of the synthetic routes mentioned above. These methods are optimized for yield, purity, and cost-effectiveness.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, often resulting in the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into various reduced forms, depending on the reagents and conditions used.

Substitution: The compound can participate in substitution reactions, where functional groups on the thiazole ring are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Substitution reactions typically involve nucleophiles or electrophiles under mild to moderate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thiazole derivatives.

Properties

IUPAC Name |

2-imino-5-methyl-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2OS/c1-2-3(7)6-4(5)8-2/h2H,1H3,(H2,5,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFQICKLJAUSMRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC(=N)S1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Antimicrobial Activity

One of the prominent applications of 2-amino-5-methyl-1,3-thiazol-4(5H)-one is its antimicrobial properties. Research has demonstrated that derivatives of this compound exhibit potent activity against various pathogens, including Mycobacterium tuberculosis. For instance, methyl 2-amino-5-benzylthiazole-4-carboxylate was found to inhibit M. tuberculosis H37Rv with a minimum inhibitory concentration (MIC) of 0.06 µg/ml, showcasing its potential as a lead compound for developing new anti-tubercular agents .

Cancer Treatment

The compound has also been investigated for its anticancer properties. Studies indicate that 2-amino-1,3-thiazole derivatives can inhibit several types of cancer cells. For example, compounds derived from this scaffold have shown efficacy against various carcinomas, including breast and colon cancers. The patent literature reveals that these compounds can inhibit tumor growth and may be effective against hematopoietic tumors such as leukemia and lymphoma .

Case Study: DYRK1A Inhibition

Recent research has identified specific derivatives of this compound as potent inhibitors of DYRK1A (dual-specificity tyrosine phosphorylation-regulated kinase 1A), which is implicated in several cancers. Compounds synthesized under microwave conditions displayed IC50 values as low as 0.028 µM against DYRK1A, indicating their potential as therapeutic agents in oncology .

Neurological Disorders

The role of protein kinases in neurological disorders has prompted investigations into the use of thiazole derivatives for treating conditions like Alzheimer's disease. The inhibition of cdk5 (cyclin-dependent kinase 5) by these compounds suggests they could mitigate tau protein phosphorylation, a hallmark of Alzheimer's pathology .

Anti-inflammatory Properties

Compounds based on the thiazole structure have been recognized for their anti-inflammatory effects. They can potentially treat conditions associated with chronic inflammation, such as arthritis and psoriasis. The ability to inhibit specific kinases involved in inflammatory pathways positions these compounds as promising candidates for further development .

Synthesis and Structural Modifications

The synthesis of this compound derivatives typically involves methods such as microwave-assisted synthesis, which enhances reaction efficiency and yields . The structural modifications at various positions on the thiazole ring can significantly influence biological activity, allowing for tailored approaches in drug design.

Data Table: Biological Activities of Selected Derivatives

| Compound Name | Activity Type | Target/Pathway | IC50 (µM) |

|---|---|---|---|

| Methyl 2-amino-5-benzylthiazole-4-carboxylate | Antimicrobial | M. tuberculosis | 0.06 |

| 5-(4-hydroxybenzylidene)-2-thioxo | Cancer Inhibition | DYRK1A | 0.028 |

| 2-amino-1,3-thiazol-4(5H)-one derivatives | Anti-inflammatory | Various kinases | Varies |

| New analogs synthesized under microwave | Neurological Disorders | cdk5 | Varies |

Mechanism of Action

The mechanism by which 2-amino-5-methyl-1,3-thiazol-4(5H)-one exerts its effects involves interactions with specific molecular targets and pathways. For example, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact mechanism can vary depending on the specific application and the molecular targets involved.

Comparison with Similar Compounds

2-Aminothiazole: This compound is structurally similar and shares many chemical properties with 2-amino-5-methyl-1,3-thiazol-4(5H)-one.

2-Amino-4-methylthiazole: Another similar compound, differing by the position of the methyl group on the thiazole ring.

Uniqueness: this compound is unique due to its specific substitution pattern on the thiazole ring, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry.

Biological Activity

2-Amino-5-methyl-1,3-thiazol-4(5H)-one, a thiazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is structurally characterized by the presence of an amino group and a thiazole ring, which are crucial for its pharmacological properties. The following sections will detail the biological activities of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in various diseases. Notably, it has been identified as a potent inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) , an enzyme implicated in metabolic syndrome and related disorders.

Inhibition of 11β-HSD1

Research has shown that derivatives of this compound can effectively inhibit 11β-HSD1 with varying degrees of potency. For instance, one study reported a derivative with a Ki value of 3 nM , indicating strong inhibitory activity against this enzyme . This inhibition can lead to reduced cortisol levels in tissues, thereby potentially alleviating conditions associated with excessive glucocorticoid activity.

Biological Activity Summary

The following table summarizes key biological activities and findings related to this compound:

Case Study 1: Antitumor Activity

In a study evaluating the cytotoxic effects of various thiazole derivatives, it was found that certain compounds derived from this compound showed significant inhibition of proliferation in cancer cell lines such as MDA-MB 231 (breast cancer) and HCT116 (colon cancer). The IC50 values ranged from 10 to 30 μM , indicating moderate potency .

Case Study 2: Enzyme Inhibition

A detailed investigation into the structure-activity relationship (SAR) of thiazolone derivatives revealed that modifications at the 2-position significantly enhanced inhibitory activity against 11β-HSD1. For example, the introduction of larger lipophilic groups resulted in increased binding affinity and selectivity .

Research Findings

Recent studies have focused on the synthesis of novel derivatives to enhance the biological activity of this compound. These efforts have led to the identification of compounds with improved potency against both metabolic syndrome-related targets and various cancer cell lines.

Notable Findings:

Q & A

Q. What are effective synthetic routes for 2-amino-5-methyl-1,3-thiazol-4(5H)-one, and how can reaction conditions be optimized?

A general procedure involves refluxing 2-aminothiazol-4(5H)-one derivatives with sodium acetate and a carbonyl compound (e.g., aldehydes) in acetic acid. Microwave-assisted synthesis using solid bases like MgO can improve yields and reduce reaction times by enhancing regioselectivity . For structural confirmation, recrystallization from DMF/acetic acid mixtures is recommended to isolate pure crystalline products .

Q. How can spectroscopic methods (FT-IR, FT-Raman) and quantum chemical calculations be used to characterize this compound?

FT-IR and Raman spectroscopy identify vibrational modes of the thiazolone ring and substituents. For example, the C=O stretch near 1700 cm⁻¹ and C-N vibrations around 1500 cm⁻¹ are critical markers. Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level predicts vibrational frequencies and molecular electrostatic potentials, aiding in spectral assignment . Discrepancies between experimental and computed spectra often arise from solvent effects or anharmonicity, requiring scaling factors for alignment .

Q. What preliminary biological screening strategies are suitable for assessing its bioactivity?

Molecular docking against targets like CDK2 or anxiety-related receptors (e.g., GABA-A) provides initial insights into binding affinity. In vitro assays, such as elevated plus-maze tests for anxiolytic activity, can validate predictions. For example, derivatives with 4-chlorophenyl or furan substituents showed 14–45% open-arm preference in murine models, indicating potential therapeutic leads .

Advanced Research Questions

Q. How can computational methods (DFT, molecular dynamics) resolve contradictions between experimental and theoretical data?

Discrepancies in spectroscopic or thermodynamic properties often stem from approximations in computational models. Hybrid functionals (e.g., CAM-B3LYP) with dispersion corrections improve accuracy for non-covalent interactions. For crystallographic disagreements, Hirshfeld surface analysis and intermolecular contact mapping clarify packing effects that DFT may overlook .

Q. What challenges arise in crystallographic refinement of this compound, particularly with flexible substituents?

The methyl group at position 5 and potential benzylidene substituents introduce rotational disorder, complicating electron density modeling. Using SHELXL with TWIN/BASF commands refines twinned or disordered structures. High-resolution data (≤0.8 Å) and restraints on bond lengths/angles improve convergence, as demonstrated in monoclinic P21/c systems with Z = 4 .

Q. How does substituent variation impact reactivity and biological activity?

Substituents at the 5-position (e.g., benzylidene, arylidene) modulate electron density and steric effects. For instance, 4-methoxybenzylidene derivatives enhance lipophilicity, improving membrane penetration in antimicrobial assays. Conversely, bulky groups (e.g., naphthalene) may hinder receptor binding, as seen in clathrin inhibition studies . Structure-activity relationship (SAR) models using Hammett constants or π-π stacking scores quantify these effects .

Q. What mechanistic insights explain side reactions during synthesis, such as recyclization to imidazolones?

Aminolysis of the thiazolone ring in cyclic amines (e.g., morpholine) can lead to imidazolone formation via nucleophilic attack at the C4 carbonyl. Kinetic studies with LC-MS identify intermediates, while solvent polarity (e.g., DMF vs. acetic acid) controls reaction pathways. Stoichiometric excess of the carbonyl component minimizes side products .

Data Contradiction Analysis

Q. How should researchers address conflicting bioactivity results across studies?

Variations in assay protocols (e.g., cell lines, dosage) often underlie discrepancies. Meta-analyses using standardized metrics (e.g., IC50 normalization) and orthogonal assays (e.g., SPR for binding affinity vs. cellular viability) clarify mechanisms. For example, a compound showing anxiolytic activity in mice but no CDK2 inhibition in vitro suggests target specificity .

Q. Why do computational predictions of spectroscopic data sometimes deviate from experimental observations?

Gas-phase DFT calculations neglect solvent interactions and vibrational anharmonicity. Incorporating polarizable continuum models (PCM) for solvents like DMSO or methanol reduces errors. For Raman intensities, scaling factors of 0.96–0.98 align computed and experimental peaks .

Methodological Best Practices

Q. What analytical techniques confirm purity and structural integrity?

High-resolution mass spectrometry (HRMS) with exact mass matching (±5 ppm) validates molecular formulas. HPLC with UV detection at 254 nm monitors synthetic intermediates, while X-ray crystallography provides unambiguous confirmation of stereochemistry for chiral derivatives .

Q. How can researchers optimize reaction yields for scale-up?

Design of Experiments (DoE) approaches, varying temperature, catalyst loadings, and solvent ratios, identify robust conditions. For example, microwave-assisted synthesis reduces reaction times from hours to minutes while maintaining >90% purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.